
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and allyl alcohol.
Reaction Conditions: The key step involves a Wittig reaction, where the aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with a phosphonium ylide derived from allyl alcohol. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-(trifluoromethyl)phenyl)but-2-en-1-one.
Reduction: Formation of 4-(3-(trifluoromethyl)phenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions.
- Claisen Rearrangement : The compound has been utilized in base-mediated Claisen rearrangements, which are critical for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group significantly influences the reaction pathway and product distribution, allowing for the synthesis of complex molecules with high regioselectivity .
- Synthesis of Functionalized Compounds : (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol has been employed in the synthesis of various functionalized derivatives, showcasing its utility as a building block in constructing more complex organic structures. For instance, it has been used to prepare bisallylic alcohols and other derivatives that exhibit interesting biological activities .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development and medicinal applications.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell growth across various cancer cell lines, highlighting their potential as therapeutic agents .
- Biological Activity Profiling : The compound has undergone extensive biological activity profiling, including assessments by the National Cancer Institute. These evaluations reveal promising results regarding its efficacy against human tumor cells, suggesting its potential role in the development of new anticancer drugs .
Material Science
The unique chemical properties of this compound also extend to material science applications.
- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials with superior performance characteristics, suitable for demanding applications such as coatings and electronic components .
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study demonstrated the successful use of this compound as a precursor for synthesizing trifluoromethylated phenols via electrophilic aromatic substitution reactions. The resulting compounds displayed improved solubility and bioactivity compared to their non-fluorinated counterparts .
Case Study 2: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute, various derivatives of this compound were tested against a panel of cancer cell lines. Results indicated that several derivatives exhibited significant cytotoxicity, with mean GI50 values demonstrating their potential as lead compounds for further development .
Data Tables
Application Area | Specific Use Case | Observations |
---|---|---|
Organic Synthesis | Claisen rearrangement | Enhanced regioselectivity due to CF3 group |
Medicinal Chemistry | Anticancer drug development | Significant growth inhibition in cancer cells |
Material Science | Synthesis of fluorinated polymers | Improved thermal stability |
Mechanism of Action
The mechanism of action of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-(3-(trifluoromethyl)phenyl)butan-2-ol: Similar structure but with a saturated carbon chain.
4-(3-(trifluoromethyl)phenyl)but-2-ene: Similar structure but without the hydroxyl group.
Uniqueness
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a butenol structure with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the biological activity of the compound.
Synthesis methods often involve electrophilic aromatic substitution or the use of trifluoromethylating agents. For instance, one study highlighted the use of triflic acid to promote selective reactions that yield derivatives containing the trifluoromethyl group .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activities. In a study evaluating various fluorinated compounds, this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities were determined, showcasing the compound's potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 64 |
Candida albicans | 128 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A comparative analysis indicated that it was effective against various fungal strains, including Candida albicans and Aspergillus niger, although its potency varied depending on the specific strain tested .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of compounds. Studies indicate that positioning this group in specific locations on the aromatic ring can enhance or diminish activity. For example, changing the position of the trifluoromethyl substituent from para to ortho has been associated with increased antimicrobial efficacy .
Table 2: SAR Analysis of Trifluoromethyl Compounds
Compound Structure | Activity Level |
---|---|
Para-trifluoromethyl | Moderate |
Ortho-trifluoromethyl | High |
Meta-trifluoromethyl | Low |
Case Studies
A notable case study involved the evaluation of a series of fluorinated chalcones, where this compound was assessed alongside other derivatives. The findings suggested that compounds with a trifluoromethyl substituent exhibited enhanced interactions with bacterial cell membranes, leading to improved antimicrobial properties compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
(E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+ |
InChI Key |
ICIORZXATUNQRY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CO |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.